molecular formula C15H12BrN3O5 B11557037 2-(3-bromophenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide

2-(3-bromophenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11557037
M. Wt: 394.18 g/mol
InChI Key: PBCPQUIGNUOUHG-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenoxy group and a hydroxy-nitrophenylmethylidene moiety. It is primarily used in research settings and is not intended for human or veterinary use .

Preparation Methods

The synthesis of 2-(3-bromophenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide involves several steps. One common method includes the reaction of 3-bromophenol with chloroacetyl chloride to form 3-bromophenoxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 2-(3-bromophenoxy)acetohydrazide. The final step involves the condensation of 2-(3-bromophenoxy)acetohydrazide with 2-hydroxy-5-nitrobenzaldehyde under acidic conditions to yield the target compound .

Chemical Reactions Analysis

2-(3-bromophenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-bromophenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The bromophenoxy and hydroxy-nitrophenylmethylidene groups contribute to its overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to 2-(3-bromophenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide include:

Properties

Molecular Formula

C15H12BrN3O5

Molecular Weight

394.18 g/mol

IUPAC Name

2-(3-bromophenoxy)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12BrN3O5/c16-11-2-1-3-13(7-11)24-9-15(21)18-17-8-10-6-12(19(22)23)4-5-14(10)20/h1-8,20H,9H2,(H,18,21)/b17-8+

InChI Key

PBCPQUIGNUOUHG-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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